Diphenethylamine
Overview
Description
Phenethylamine is an organic compound, natural monoamine alkaloid, and trace amine, which acts as a central nervous system stimulant in humans1. Diphenhydramine hydrochloride is an antihistamine drug having the chemical name 2- (diphenylmethoxy)-N,N -dimethylethylamine hydrochloride2.
Synthesis Analysis
A series of small molecules targeting the κ-opioid (KOP) receptor featuring a diphenethylamine scaffold were reported3. The KOP receptor affinity, selectivity, and agonist activity were modulated by introducing bulkier N-substituents, a 2-fluoro substitution, and additional hydroxyl groups at positions 3′ and 4′3.
Molecular Structure Analysis
Computer studies of the structural and physical properties of self-organizing structures such as peptide nanotubes (PNT) based on diphenylalanine (FF) dipeptide with different initial isomers of the left (L-FF) and right (D-FF) chiralities of these dipeptides were conducted4.
Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods5.
Physical And Chemical Properties Analysis
Phenethylamine is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether. Its density is 0.964 g/cm³ and its boiling point is 195 °C1.
Scientific Research Applications
1. Pharmaceutical Research
Diphenethylamine derivatives have been identified as novel κ opioid receptor ligands. These derivatives have undergone molecular modeling, synthesis, and pharmacological activities evaluation, highlighting their potential in developing new pharmaceutical compounds (Guerrieri, 2014). Further, new diphenethylamines with selective interactions with the κ-opioid receptor have been developed, expanding the understanding of their analgesic properties and potential in pain management (Erli et al., 2017).
2. Agricultural Applications
In agriculture, Diphenylamine (a derivative of Diphenethylamine) is commonly used for controlling superficial scald in apples and pears, preserving fruit quality during storage. This application is critical for maintaining the market viability of these fruits (Gutenmann et al., 1990). Additionally, Diphenylamine has been shown to reduce chilling injury in green bell pepper fruit, suggesting its role in extending the shelf life of various vegetables (Purvis, 2002).
3. Environmental Impact Studies
Studies have also focused on the environmental impacts of Diphenylamine and its derivatives. For instance, their use as stabilizers in explosives and propellants, and in the rubber and elastomer industry, necessitates understanding their ecological effects and potential hazards, especially their presence in soil and groundwater (Drzyzga, 2003). Additionally, the effects of Diphenylamine on soil biological activity have been investigated, providing insights into its ecological toxicity (Wei Li-ping, 2008).
4. Cytochrome P450 Isozymes Research
Research has identified the specific human cytochrome P450 isozymes involved in the metabolism of Diphenhydramine, a compound related to Diphenethylamine. This study contributes to the understanding of its metabolic pathways and potential interactions with other drugs (Akutsu et al., 2007).
5. Energetic and Reactivity Properties
The energetic and reactivity properties of Diphenylamine have been explored using computational methodologies, contributing to the knowledge of its chemical behavior and potential applications in various fields (Freitas et al., 2017).
6. Food Chemistry
In food chemistry, Diphenylamine is noted for its antihyperglycemic properties, particularly in onions and teas. This discovery opens avenues for its use in dietary management and health-related research (Karawya et al., 1984).
Safety And Hazards
Future Directions
Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry8.
Please note that this information is based on the closest matches to “Diphenethylamine” and may not fully address your request. For a more accurate analysis, please provide the correct chemical name or structure.
properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSAKRLPJQIBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979028 | |
Record name | 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenethylamine | |
CAS RN |
6308-98-1 | |
Record name | Diphenethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6308-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.